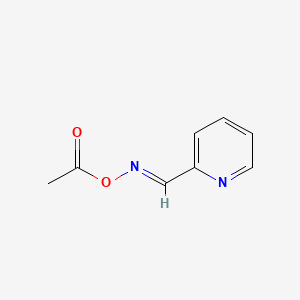
2-Pyridinecarboxaldehyde, O-acetyloxime, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Pyridinecarbaldehyde O-acetyl oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic groups. This compound is particularly interesting due to its applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-2-Pyridinecarbaldehyde O-acetyl oxime can be synthesized through the reaction of 2-pyridinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or methanolic solution and is followed by acetylation using acetic anhydride .
Industrial Production Methods
Industrial production methods for oxime compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Pyridinecarbaldehyde O-acetyl oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions typically yield amines.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and acyl halides for substitution reactions .
Major Products
The major products formed from these reactions include nitrile oxides, amines, and various substituted oxime derivatives .
Aplicaciones Científicas De Investigación
(E)-2-Pyridinecarbaldehyde O-acetyl oxime has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (E)-2-Pyridinecarbaldehyde O-acetyl oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, oxime compounds can generate nitric oxide, which has various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldoxime: Similar in structure but derived from benzaldehyde.
Acetaldoxime: Derived from acetaldehyde and used in similar applications.
Cyclohexanone oxime: Used in the production of nylon-6.
Uniqueness
(E)-2-Pyridinecarbaldehyde O-acetyl oxime is unique due to its pyridine ring, which imparts distinct chemical properties and reactivity compared to other oximes. This uniqueness makes it valuable in specific applications such as coordination chemistry and the synthesis of heterocyclic compounds .
Propiedades
Número CAS |
19433-10-4 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
[(E)-pyridin-2-ylmethylideneamino] acetate |
InChI |
InChI=1S/C8H8N2O2/c1-7(11)12-10-6-8-4-2-3-5-9-8/h2-6H,1H3/b10-6+ |
Clave InChI |
LYEMTBDCPVQOKS-UXBLZVDNSA-N |
SMILES isomérico |
CC(=O)O/N=C/C1=CC=CC=N1 |
SMILES canónico |
CC(=O)ON=CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
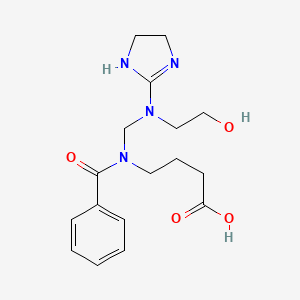
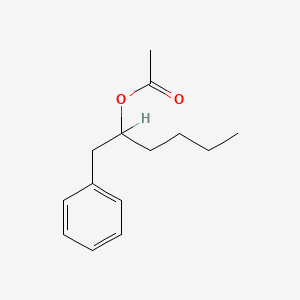
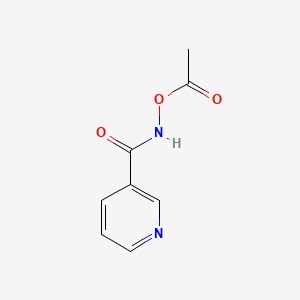


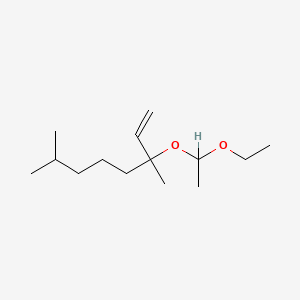
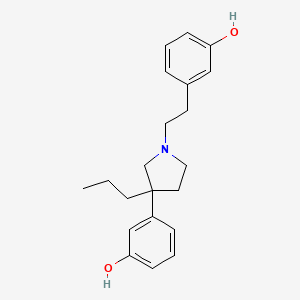

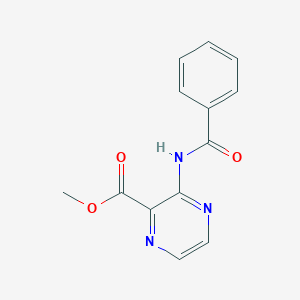
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
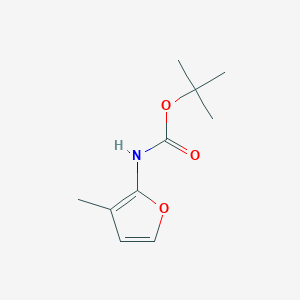
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
